molecular formula C21H16ClN3O2 B11584645 3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine

3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine

Cat. No.: B11584645
M. Wt: 377.8 g/mol
InChI Key: HDLRRNAWWKFSSS-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine is a heterocyclic compound that features a pyridine ring substituted with an oxadiazole moiety, a chlorophenyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine core. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as dehydrating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with biological targets through hydrogen bonding and π-π interactions, which can modulate the activity of proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H16ClN3O2/c1-2-26-21-17(12-13-18(23-21)14-6-4-3-5-7-14)19-24-20(27-25-19)15-8-10-16(22)11-9-15/h3-13H,2H2,1H3

InChI Key

HDLRRNAWWKFSSS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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